molecular formula C13H14N2O3S B2726350 3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 792954-09-7

3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No.: B2726350
CAS No.: 792954-09-7
M. Wt: 278.33
InChI Key: KARRMKIQVJGJSZ-UHFFFAOYSA-N
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Description

3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a chemical compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 g/mol . This compound is known for its unique structure, which includes a quinazoline core, a mercapto group, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, thiol reagents.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Alkylated derivatives.

Scientific Research Applications

3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is unique due to the presence of the isobutyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-7(2)6-15-11(16)9-4-3-8(12(17)18)5-10(9)14-13(15)19/h3-5,7H,6H2,1-2H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARRMKIQVJGJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658265
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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